
4-(1,3-Dithiolan-2-yl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithiolan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C10H9ClOS2 It is characterized by the presence of a benzoyl chloride group attached to a 1,3-dithiolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)benzoyl chloride typically involves the reaction of 4-(1,3-Dithiolan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Dithiolan-2-yl)benzoic acid+SOCl2→4-(1,3-Dithiolan-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dithiolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation Reactions: The dithiolan ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the dithiolan ring.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithiolan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiol groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The dithiolan ring can also participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dithiolan-2-yl)benzoic acid: The precursor to 4-(1,3-Dithiolan-2-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
4-(1,3-Dithiolan-2-yl)benzyl alcohol: Formed by the reduction of this compound.
4-(1,3-Dithiolan-2-yl)benzamide: Formed by the reaction of this compound with an amine.
Uniqueness
This compound is unique due to its combination of a benzoyl chloride group and a dithiolan ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
627873-42-1 |
|---|---|
Molekularformel |
C10H9ClOS2 |
Molekulargewicht |
244.8 g/mol |
IUPAC-Name |
4-(1,3-dithiolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClOS2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2 |
InChI-Schlüssel |
YRZUZNHYLDWIOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
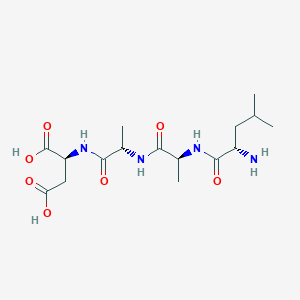



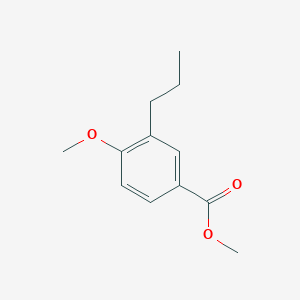
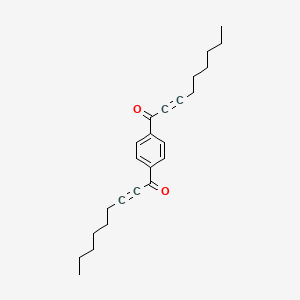
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
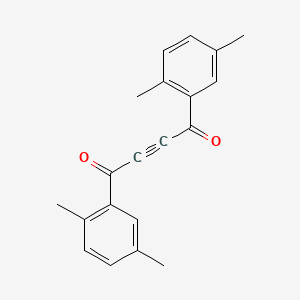
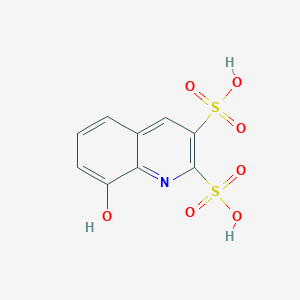
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
